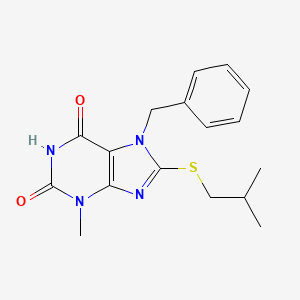![molecular formula C12H9F3N2O2 B2614429 [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate CAS No. 702682-48-2](/img/structure/B2614429.png)
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring via a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as flow chemistry. For instance, the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its subsequent reaction with electrophiles can achieve high yields in short reaction times .
Análisis De Reacciones Químicas
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxidation of aromatic amines using mild conditions and inexpensive reagents.
Substitution: The functionalization of imidazoles through substitution reactions, such as the reaction with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulphoxide, ammonium acetate, and various electrophiles. Reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and functionalized imidazole derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate involves its interaction with molecular targets and pathways. For instance, imidazole derivatives are known to interact with various enzymes and receptors, influencing biological processes . The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Pyrimidine Derivatives: These compounds also contain a trifluoromethyl group and have applications in antifungal, insecticidal, and anticancer research.
4,5-Diphenyl-imidazol-1,2,3-triazoles: These compounds possess similar structural motifs and have shown potent inhibitory activities toward enzymes such as α-glucosidase.
Uniqueness
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-9(2-4-10)7-19-11(18)17-6-5-16-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEZLMYBHFOWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N2C=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)

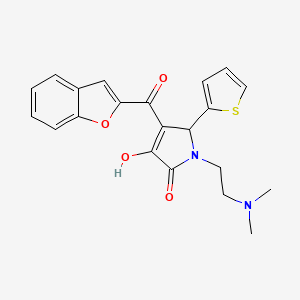
![1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid](/img/structure/B2614353.png)
![1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614354.png)
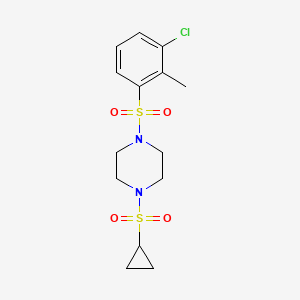
![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)
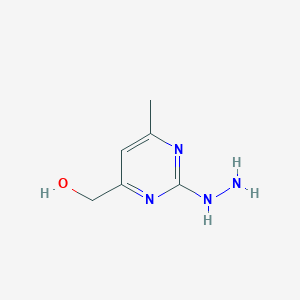
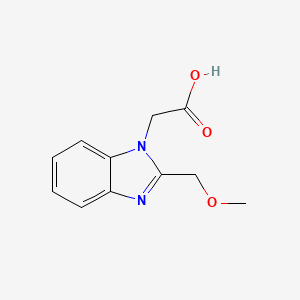
![tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate](/img/structure/B2614362.png)
![ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2614364.png)
![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)
![5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2614367.png)
